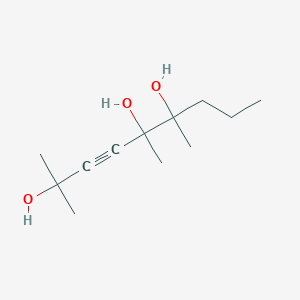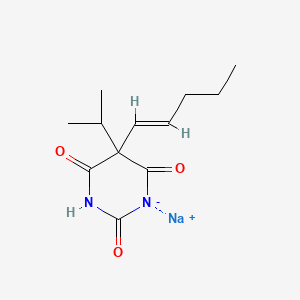
5-Isopropyl-5-(1-pentenyl)barbituric acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-5-(1-pentenyl)barbituric acid, sodium salt is a derivative of barbituric acid. Barbituric acid derivatives are known for their central nervous system depressant properties and have been used in medicine as sedatives, hypnotics, and anticonvulsants. This particular compound features an isopropyl group and a pentenyl group attached to the barbituric acid core, which may influence its chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5-(1-pentenyl)barbituric acid typically involves the condensation of urea with malonic acid derivatives. The specific synthetic route for this compound would involve the use of isopropyl and pentenyl substituents in the malonic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the product is typically purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-5-(1-pentenyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted barbituric acid derivatives.
Applications De Recherche Scientifique
5-Isopropyl-5-(1-pentenyl)barbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbituric acid derivatives.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as a sedative, hypnotic, or anticonvulsant.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-5-(1-pentenyl)barbituric acid involves its interaction with the central nervous system. It likely acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and hypnosis. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: 5-Ethyl-5-phenylbarbituric acid, known for its use as an anticonvulsant.
Secobarbital: 5-Allyl-5-(1-methylbutyl)barbituric acid, used as a short-acting sedative.
Pentobarbital: 5-Ethyl-5-(1-methylbutyl)barbituric acid, used as a sedative and anesthetic.
Uniqueness
5-Isopropyl-5-(1-pentenyl)barbituric acid is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other barbituric acid derivatives. Its isopropyl and pentenyl groups may influence its lipophilicity, receptor binding affinity, and metabolic stability, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
64038-32-0 |
|---|---|
Formule moléculaire |
C12H17N2NaO3 |
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
sodium;5-[(E)-pent-1-enyl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-5-6-7-12(8(2)3)9(15)13-11(17)14-10(12)16;/h6-8H,4-5H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1/b7-6+; |
Clé InChI |
VPNCSIDSIVRYCR-UHDJGPCESA-M |
SMILES isomérique |
CCC/C=C/C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
SMILES canonique |
CCCC=CC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)

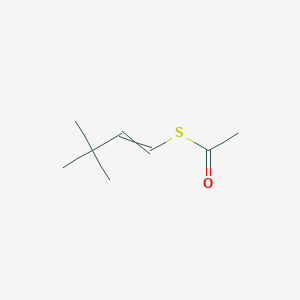

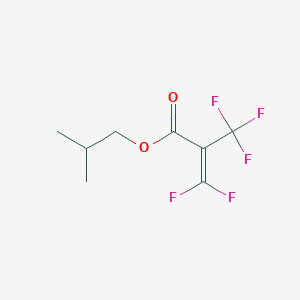

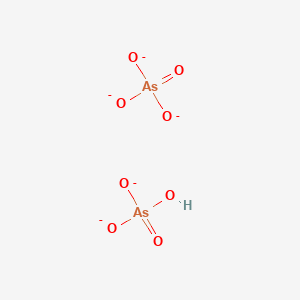
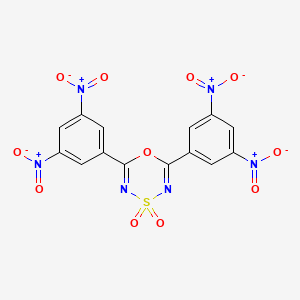



![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)

